2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid
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Overview
Description
2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid is a cyclopropane derivative. It has a CAS Number of 2445786-23-0 and a molecular weight of 237.05 . The IUPAC name for this compound is 2-bromo-2-(ethoxycarbonyl)cyclopropane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular formula of this compound is C7H9BrO4. It has a molecular weight of 237.05 .Scientific Research Applications
Organic Synthesis and Stereochemistry
2-Bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid and its derivatives serve as key intermediates in the synthesis of optically active compounds through asymmetric electrochemical synthesis. The electrochemical behavior of related bromocyclopropane carboxylic acids and esters has been explored, revealing interactions that facilitate carbon-halogen bond cleavage and yield optically active products under specific conditions, such as the presence of emetine, an alkaloid acting as a protonating species (Hazard, Jaouannet, & Tallec, 1982).
Polymer Chemistry
The compound and its analogs have been utilized in the synthesis of multifunctional vinylcyclopropanes, leading to crosslinked polymers with low volume shrinkage during the radical polymerization process. These materials are synthesized by esterification processes involving specific catalysts and offer potential in creating novel polymeric structures with diverse applications (Moszner, Zeuner, & Rheinberger, 1997).
Ethylene Biosynthesis Inhibition
Research into the inhibition of ethylene biosynthesis, a critical process in plant growth and development, has explored derivatives of this compound. These derivatives are synthesized as potential inhibitors, aiming to modulate the plant hormone ethylene's production and thus influence plant growth and response to environmental stresses. This area of study provides insights into the regulation of ethylene biosynthesis and its applications in agriculture and horticulture (Wick, Tamm, & Boller, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a cyclopropane derivative commonly used in chemical research.
Mode of Action
It’s known that carboxylic acids can react with thionyl chloride (socl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group .
Biochemical Pathways
It’s known that α-bromo carboxylic acids can react with an aqueous basic solution followed by an acidic work-up to produce α-hydroxy carboxylic acids . They can also react with an excess of ammonia to provide α-amination, which provides a possible route to amino acids .
Result of Action
It’s known that the compound is commonly used in chemical research.
properties
IUPAC Name |
2-bromo-2-ethoxycarbonylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrO4/c1-2-12-6(11)7(8)3-4(7)5(9)10/h4H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLNOZASJQRTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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